3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
Description
The compound 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol features a pyrazolo[3,4-d]pyrimidine core substituted at three critical positions:
- 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation .
- 6-Aminopropanol chain: Adds hydrophilicity and hydrogen-bonding capacity, which may influence solubility and pharmacokinetics .
The molecular formula is estimated as C₁₆H₂₁N₇O₂ (molecular weight ≈ 343.38 g/mol), though experimental validation is required.
Properties
Molecular Formula |
C16H20N6O2 |
|---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
3-[[4-(4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C16H20N6O2/c1-22-15-13(10-18-22)14(20-16(21-15)17-8-3-9-23)19-11-4-6-12(24-2)7-5-11/h4-7,10,23H,3,8-9H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
ZSXPGMZWOKLOBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multiple steps One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific conditionsThe final step involves the attachment of the amino-propanol side chain through a nucleophilic substitution reaction, often using a suitable leaving group and base .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization may involve scaling up the reactions and implementing continuous flow techniques to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Biological Research: It is used in biological assays to study its effects on cell proliferation, apoptosis, and cell cycle progression.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves the inhibition of specific kinases, particularly cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity. This inhibition disrupts the kinase signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Detailed Comparative Analysis
Substituent Effects on Physicochemical Properties
- Benzylamino vs. 4-Methoxyphenylamino (Target vs. However, the methoxy group’s electron-donating nature may enhance binding to ATP-binding pockets in kinases .
Fluorophenyl Substituent () :
The fluorine atom in introduces electronegativity, improving metabolic stability by resisting cytochrome P450 oxidation. Its placement at the 1-position alters the scaffold’s conformational flexibility compared to the target’s 4-substitution.- Chlorine at Position 6 (): The chloro-substituted analog lacks the 6-aminopropanol chain, reducing hydrophilicity. The chlorine atom serves as a leaving group, enabling further functionalization via nucleophilic aromatic substitution.
Biological Activity
The compound 3-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its potential as an anti-cancer agent and its interactions with various biological targets. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets, particularly in cancer therapy.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Studies have shown that it acts as an inhibitor of the epidermal growth factor receptor (EGFR), a key player in many cancers.
Anticancer Activity
-
In vitro Studies :
- The compound has demonstrated significant anti-proliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potency as an EGFR inhibitor .
- Flow cytometric analyses revealed that this compound can induce apoptosis and arrest the cell cycle at the S and G2/M phases, with a notable increase in the BAX/Bcl-2 ratio, suggesting a mechanism involving mitochondrial pathways .
- Comparative Efficacy :
The mechanism by which this compound exerts its anticancer effects involves:
- EGFR Inhibition : By binding to the ATP-binding site of EGFR, it prevents receptor activation and downstream signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis : The increase in pro-apoptotic markers (BAX) relative to anti-apoptotic markers (Bcl-2) suggests that it triggers programmed cell death through mitochondrial pathways .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anti-proliferative | A549 | 8.21 | Potent against lung cancer |
| Anti-proliferative | HCT-116 | 19.56 | Moderate activity |
| EGFR Inhibition | Wild-type EGFR | 0.016 | Highly potent |
| EGFR Inhibition | Mutant EGFR | 0.236 | Effective against resistant forms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
